BenchChemオンラインストアへようこそ!

3-(2,6-Difluorophenyl)cyclobutan-1-one

Medicinal Chemistry Lipophilicity ADME

For CNS drug discovery, 3-(2,6-Difluorophenyl)cyclobutan-1-one is the rational choice. Its unique 2,6-difluorophenyl motif is a validated kinase hinge-binder, while its elevated LogP (2.41) aligns with optimal BBB penetration profiles. Unlike non-fluorinated or mono-fluoro analogs, this building block blocks oxidative metabolism, extends half-life, and leverages steric shielding for superior selectivity. Prioritize high-purity stock to ensure reproducible scale-up and reliable SAR data.

Molecular Formula C10H8F2O
Molecular Weight 182.17 g/mol
Cat. No. B1502600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)cyclobutan-1-one
Molecular FormulaC10H8F2O
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1C(CC1=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C10H8F2O/c11-8-2-1-3-9(12)10(8)6-4-7(13)5-6/h1-3,6H,4-5H2
InChIKeyWWPNBDFXAYRBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)cyclobutan-1-one: A Privileged Building Block for Medicinal Chemistry and Drug Discovery


3-(2,6-Difluorophenyl)cyclobutan-1-one (CAS: 1080636-34-5) is a fluorinated cyclobutanone derivative with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . It is a small-molecule building block, featuring a strained cyclobutanone ring substituted with a 2,6-difluorophenyl group. This structural motif combines the unique reactivity of a four-membered cyclic ketone with the well-established advantages of the 2,6-difluorophenyl pharmacophore [1]. It is widely utilized as a versatile intermediate in organic synthesis and medicinal chemistry for constructing more complex, biologically active molecules .

Why 3-(2,6-Difluorophenyl)cyclobutan-1-one Cannot Be Replaced by Common Analogs in Drug Discovery


The unique combination of the 2,6-difluorophenyl group and the cyclobutanone core imparts specific physicochemical and steric properties that are not replicated by other phenylcyclobutanone analogs . Simple substitution with a non-fluorinated phenyl, a mono-fluorophenyl, or even a 3,4-difluorophenyl group leads to significant differences in lipophilicity, metabolic stability, and molecular geometry . These differences are critical in medicinal chemistry, where small changes in logP or steric bulk can dramatically alter a lead compound's binding affinity, selectivity, and pharmacokinetic profile. Relying on a generic analog risks generating misleading structure-activity relationship (SAR) data and failing to identify a truly optimized clinical candidate [1].

Quantitative Differentiation of 3-(2,6-Difluorophenyl)cyclobutan-1-one from Structural Analogs


Enhanced Lipophilicity and CNS Druglikeness Potential vs. Non-Fluorinated and Mono-Fluoro Analogs

3-(2,6-Difluorophenyl)cyclobutan-1-one exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated and mono-fluorinated analogs . This elevated lipophilicity can be advantageous for crossing biological membranes, including the blood-brain barrier (BBB), which is a critical parameter for central nervous system (CNS) drug development .

Medicinal Chemistry Lipophilicity ADME CNS Drug Design

Privileged 2,6-Difluorophenyl Scaffold for Kinase Inhibition vs. Other Phenyl Substitution Patterns

The 2,6-difluorophenyl group is a well-documented privileged structure, particularly in kinase inhibitor drug discovery [1]. In a specific study of CDK1 inhibitors, the presence of a 2,6-difluorophenyl substitution was explicitly identified as critical for potent inhibitory activity [1]. This motif is believed to engage in favorable orthogonal multipolar interactions with the protein backbone, a binding mode not typically accessible to unsubstituted phenyl or mono-fluorophenyl rings.

Kinase Inhibitor Pharmacophore SAR 2,6-Difluorophenyl

High Chemical Purity for Reproducible Synthesis vs. Potentially Variable Analogs

Commercially available 3-(2,6-Difluorophenyl)cyclobutan-1-one is consistently supplied at high purity levels, which is essential for minimizing side reactions and ensuring reproducible yields in multi-step syntheses . Major suppliers report purities of 97% or 98% as determined by HPLC . While purity is a vendor-specific attribute, the high and consistent values reported for this compound indicate a robust and well-controlled synthesis.

Organic Synthesis Chemical Purity QC Reproducibility

Potential for Improved Metabolic Stability via 2,6-Difluorination vs. Non-Fluorinated Analogs

Fluorination, particularly at the 2- and 6- positions of a phenyl ring, is a classic medicinal chemistry strategy to block sites of oxidative metabolism by cytochrome P450 enzymes [1]. The 2,6-difluorophenyl motif is therefore expected to confer greater metabolic stability to derived compounds compared to non-fluorinated or mono-fluorinated phenylcyclobutanone analogs. This can lead to longer half-lives and improved oral bioavailability for drug candidates.

Metabolic Stability CYP450 Fluorination Drug Metabolism

Orthogonal Steric Shielding for Selectivity Optimization vs. Mono-Fluoro Analogs

The 2,6-difluorophenyl group presents a unique steric profile compared to other fluorophenyl isomers. The two ortho-fluorine atoms create a symmetrical and orthogonal steric shield around the phenyl ring's connection point [1]. This can be exploited in medicinal chemistry to restrict the rotational freedom of the aryl group, locking it into a preferred conformation for binding to a specific protein pocket. This conformational restriction is a powerful tool for enhancing target selectivity and reducing off-target interactions, an advantage not shared by the more flexible 2-fluorophenyl or 3-fluorophenyl analogs.

Selectivity Steric Shielding Conformational Restriction SAR

Procurement-Driven Application Scenarios for 3-(2,6-Difluorophenyl)cyclobutan-1-one


CNS Drug Discovery: Optimizing Brain-Penetrant Kinase Inhibitors

In a medicinal chemistry program targeting a CNS kinase, 3-(2,6-difluorophenyl)cyclobutan-1-one is the superior choice as a building block for the solvent-exposed or hinge-binding region of the molecule. Its elevated LogP (2.41) compared to non-fluorinated or mono-fluoro analogs aligns with the optimal lipophilicity range for BBB penetration [1]. Furthermore, the 2,6-difluorophenyl group is a privileged pharmacophore for kinase inhibition, offering a validated starting point for potency [2]. Procurement of this specific compound ensures the resulting lead series has the best chance of achieving both target engagement and CNS exposure.

Lead Optimization: Proactively Addressing Metabolic Stability

When a promising lead compound from a high-throughput screen suffers from rapid in vitro clearance in liver microsomes, 3-(2,6-difluorophenyl)cyclobutan-1-one can be used to replace a metabolically labile phenyl group in the molecule's structure. The 2,6-difluorination pattern is a well-established strategy to block oxidative metabolism at these positions . This targeted structural modification, based on a class-level inference of improved stability, is a rational, first-line approach to extend the compound's half-life and improve its developability profile before investing in more complex and expensive in vivo studies.

Chemical Biology: Designing Selective Chemical Probes

For the development of a selective chemical probe to interrogate a specific biological target, the unique conformational properties of the 2,6-difluorophenyl group are invaluable . By incorporating 3-(2,6-difluorophenyl)cyclobutan-1-one, researchers can build molecules with a high degree of conformational restriction, favoring a single binding pose. This 'steric shielding' approach is a powerful method for reducing binding to closely related off-target proteins, thereby increasing the probe's selectivity and the confidence in the biological conclusions drawn from its use.

Scalable Synthesis of Advanced Intermediates

Research groups and CROs planning to synthesize multi-gram quantities of a complex target should prioritize the procurement of 3-(2,6-difluorophenyl)cyclobutan-1-one from suppliers offering high and consistently verified purity (≥97-98%) . Using a high-purity building block from the outset minimizes the risk of yield losses and time-consuming purifications caused by unknown impurities in subsequent synthetic steps. This ensures a more efficient, reproducible, and cost-effective scale-up process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.